ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A thiophen-2-yl substituent at position 5, contributing to π-π stacking interactions due to its aromaticity.
- A (2-hydroxy-3-methoxyphenyl)methylidene group at position 2, enabling hydrogen bonding via the hydroxyl group.
- A 7-methyl group and ethyl carboxylate at position 6, influencing solubility and steric effects.
This compound is synthesized via cyclocondensation reactions, similar to methods described for related thiazolopyrimidines (e.g., Biginelli reaction modifications) . Its structural features are critical for biological activity, particularly in antimicrobial and anticancer contexts .
Properties
IUPAC Name |
ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-4-29-21(27)17-12(2)23-22-24(18(17)15-9-6-10-30-15)20(26)16(31-22)11-13-7-5-8-14(28-3)19(13)25/h5-11,18,25H,4H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANHSFSNKRTSS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C(=CC=C4)OC)O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C(=CC=C4)OC)O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Moiety
Hydroxy vs. Methoxy Substitutions
- Target Compound : The 2-hydroxy-3-methoxy group enhances hydrogen bonding with biological targets (e.g., enzymes) compared to purely methoxy-substituted analogs like ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Evidence : Crystallographic studies show hydroxy-substituted derivatives form intermolecular C—H···O bonds, stabilizing their solid-state structures .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Substitutions : Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 300723-35-7) exhibits reduced solubility due to the nitro group’s electron-withdrawing nature .
- Chloro Substitutions : 2-Methoxyethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () shows enhanced halogen bonding in crystal lattices, similar to bromophenyl analogs .
Position 5 Substitutions: Thiophene vs. Aromatic Rings
- Phenyl or Naphthyl Groups : Ethyl (2E)-2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits higher lipophilicity due to the naphthyl group, which may enhance membrane permeability but reduce aqueous solubility.
Ester Group Modifications
- Ethyl vs. 2-Methoxyethyl Esters : Replacing the ethyl group with 2-methoxyethyl () increases hydrophilicity, as seen in improved logP values (-0.8 vs. -1.2 for ethyl). This modification is advantageous for bioavailability in polar environments.
Preparation Methods
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The synthesis begins with the Biginelli reaction, a three-component condensation between ethyl acetoacetate (EAA) , thiourea , and thiophene-2-carbaldehyde under acidic conditions. This step forms the dihydropyrimidine-2-thione intermediate, which is subsequently cyclized with chloroacetic acid to construct the thiazolo[3,2-a]pyrimidine ring.
Reaction conditions :
The ethyl carboxylate group at position 6 originates from EAA, while the 7-methyl group is introduced via the acetylacetone moiety of EAA. The thiophen-2-yl substituent at position 5 derives from thiophene-2-carbaldehyde.
Catalytic and Solvent Optimization
Solvent-Free vs. Solvent-Assisted Conditions
Comparative studies demonstrate that solvent-free conditions enhance reaction efficiency for the Biginelli step, reducing side products and improving yields (Table 1).
Table 1. Solvent Impact on Biginelli Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| None (neat) | 120 | 97 |
| Acetonitrile | Reflux | 90 |
| Ethanol | Reflux | 70 |
Acid Catalysts
Concentrated H<sub>2</sub>SO<sub>4</sub> outperforms iodine in solvent-free systems, particularly for electron-deficient aldehydes like thiophene-2-carbaldehyde.
Structural Characterization
Spectroscopic Analysis
IR spectroscopy :
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
-
δ 1.25 (t, 3H, –CH<sub>2</sub>CH<sub>3</sub>)
-
δ 2.35 (s, 3H, –CH<sub>3</sub> at C7)
-
δ 3.85 (s, 3H, –OCH<sub>3</sub>)
<sup>13</sup>C NMR :
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration and planar geometry of the thiazolo[3,2-a]pyrimidine core. Key bond lengths include:
Challenges and Side Reactions
Stereochemical Control
The condensation step predominantly yields the E-isomer due to steric hindrance between the 2-hydroxy-3-methoxyphenyl group and the thiazolo ring. Minor Z-isomers (<5%) are removed via recrystallization.
Byproduct Formation
Competing pathways may generate 3,4-dihydropyrimidin-2(1H)-ones if the cyclization step is incomplete. These are minimized by maintaining reaction temperatures above 100°C.
Scalability and Industrial Relevance
The solvent-free protocol is scalable to kilogram quantities with consistent yields (94–96%). The catalyst (H<sub>2</sub>SO<sub>4</sub>) is recoverable via distillation, aligning with green chemistry principles .
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves selecting catalysts (e.g., palladium or copper for cross-coupling reactions), solvents (dimethylformamide or toluene for solubility), and controlled temperatures (60–80°C) to minimize side reactions . Reaction times should be monitored via TLC or HPLC to terminate at completion, reducing byproduct formation. Multi-step syntheses require purification at each stage using column chromatography with silica gel and gradients of ethyl acetate/hexane .
What analytical methods are most reliable for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and coupling patterns, particularly for the thiophene and benzylidene moieties .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
How do substituent variations at the 2- and 5-positions influence biological activity?
Level: Advanced
Methodological Answer:
Systematic structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at the 2-position) enhance receptor binding affinity, while methoxy groups (electron-donating) improve solubility but reduce potency .
- Thiophene at the 5-position increases π-π stacking interactions in enzymatic pockets, as shown in comparative assays with phenyl analogs .
How can contradictory data in SAR studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from differing substituent electronic effects (e.g., 3,4-dimethoxy vs. 2,4-dichloro benzylidene groups). Resolve via:
- Density Functional Theory (DFT) calculations to model electronic distributions and predict reactivity .
- Crystallographic data to correlate substituent orientation with activity trends .
- Dose-response assays under standardized conditions (e.g., fixed pH and temperature) to isolate substituent effects .
What are critical reaction conditions for synthesizing analogs with modified arylidene groups?
Level: Basic
Methodological Answer:
- Use ammonium acetate as a catalyst for Knoevenagel condensations to form the benzylidene moiety .
- Maintain anhydrous conditions in polar aprotic solvents (e.g., DMF) to prevent hydrolysis of ester groups .
- Optimize stoichiometry (1:1.2 molar ratio of aldehyde to thiazolopyrimidine precursor) to avoid unreacted starting materials .
How can the electronic effects of substituents be experimentally analyzed?
Level: Advanced
Methodological Answer:
- Cyclic Voltammetry measures redox potentials to assess electron-donating/withdrawing capacities of substituents .
- UV-Vis spectroscopy tracks λmax shifts in the benzylidene chromophore, correlating with conjugation extent .
- Hammett σ constants predict substituent influence on reaction rates in comparative kinetic studies .
Which techniques ensure purity for pharmacological testing?
Level: Basic
Methodological Answer:
- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies impurities >0.1% .
- TLC (silica gel, ethyl acetate:hexane 3:7) monitors reaction progress; spots visualized under UV or iodine vapor .
- Elemental Analysis confirms C, H, N, S content within ±0.4% of theoretical values .
How should experiments be designed to explore new analogs with enhanced bioactivity?
Level: Advanced
Methodological Answer:
- Fragment-based design : Replace the thiophene at C5 with heterocycles (e.g., furan, pyridine) and evaluate via molecular docking against target proteins (e.g., kinases) .
- Parallel synthesis using robotic liquid handlers to generate libraries with varied substituents at C2 and C5 .
- In vitro assays (e.g., IC50 determination in cancer cell lines) paired with QSAR models to prioritize leads .
What are common byproducts during synthesis, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Ester hydrolysis : Occurs in aqueous conditions; use anhydrous solvents and molecular sieves .
- Oligomerization : Minimize by maintaining dilute reaction conditions (<0.1 M) and low temperatures (0–5°C) during condensation steps .
- Oxidation of thiophene : Prevent by degassing solvents and conducting reactions under nitrogen .
How can solubility and bioavailability be predicted based on structural features?
Level: Advanced
Methodological Answer:
- LogP calculations (e.g., using ChemDraw) estimate lipophilicity; introduce polar groups (e.g., -OH, -OMe) to improve aqueous solubility .
- Powder X-ray Diffraction (PXRD) identifies crystalline vs. amorphous forms, affecting dissolution rates .
- Protease stability assays in simulated gastric fluid (pH 2.0) guide prodrug strategies (e.g., ester-to-acid conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
